molecular formula C84H54O6 B13408778 6-(4-Aldehyde phenylphenyl) benzene

6-(4-Aldehyde phenylphenyl) benzene

Cat. No.: B13408778
M. Wt: 1159.3 g/mol
InChI Key: NAXNLJPWPUTCDS-UHFFFAOYSA-N
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Description

6-(4-Aldehyde phenylphenyl) benzene is an organic compound that features a benzene ring substituted with an aldehyde group and a phenyl group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aldehyde phenylphenyl) benzene typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group onto the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound followed by selective oxidation to introduce the aldehyde group. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Aldehyde phenylphenyl) benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Electrophilic Substitution: H₂SO₄ for nitration, FeBr₃ for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Electrophilic Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Aldehyde phenylphenyl) benzene primarily involves its reactivity due to the aldehyde group. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Aldehyde phenylphenyl) benzene is unique due to the presence of both an aldehyde group and a phenyl group on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C84H54O6

Molecular Weight

1159.3 g/mol

IUPAC Name

4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

InChI

InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H

InChI Key

NAXNLJPWPUTCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O

Origin of Product

United States

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